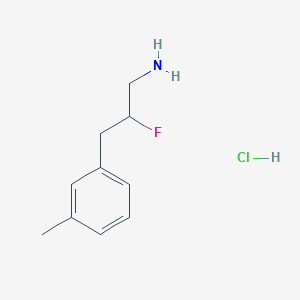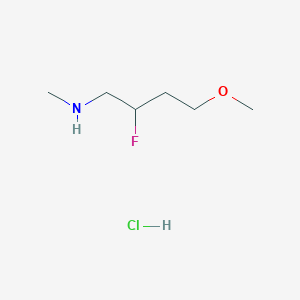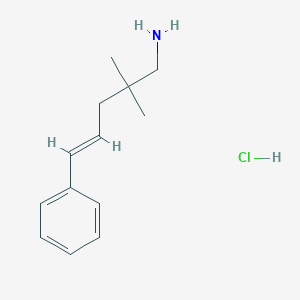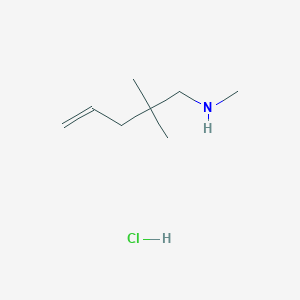![molecular formula C8H10Cl2N2O B1484770 1-[(4,5-dicloro-1H-imidazol-1-il)metil]ciclobutan-1-ol CAS No. 1861868-33-8](/img/structure/B1484770.png)
1-[(4,5-dicloro-1H-imidazol-1-il)metil]ciclobutan-1-ol
Descripción general
Descripción
1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is a chemical compound that features a cyclobutanol ring substituted with a 4,5-dichloroimidazole group
Aplicaciones Científicas De Investigación
1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: The compound's unique structure makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to a wide range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by various factors .
Análisis Bioquímico
Biochemical Properties
1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved .
Cellular Effects
The effects of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term effects on cellular function include alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, affecting metabolic flux and metabolite levels . These interactions can lead to the formation of reactive metabolites, which may contribute to its pharmacological or toxicological effects .
Transport and Distribution
The transport and distribution of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . This interaction affects its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol typically involves the following steps:
Formation of 4,5-dichloroimidazole: This can be achieved through the reaction of imidazole with chlorine gas under controlled conditions.
Cycloaddition Reaction: The dichloroimidazole is then reacted with a cyclobutanone derivative in the presence of a suitable catalyst to form the cyclobutanol ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The cyclobutanol group can be oxidized to form cyclobutanone.
Reduction: The imidazole ring can be reduced to form a diamine derivative.
Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Cyclobutanone
Reduction: Diamine derivatives
Substitution: Various substituted imidazoles
Comparación Con Compuestos Similares
1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol can be compared with other imidazole derivatives such as:
Imidazole: A simpler imidazole ring without substitutions.
2-Methylimidazole: An imidazole ring with a methyl group.
4,5-Dichloroimidazole: The dichloroimidazole component without the cyclobutanol group.
Uniqueness: The presence of the cyclobutanol group in 1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol distinguishes it from other imidazole derivatives, providing unique chemical and physical properties.
Propiedades
IUPAC Name |
1-[(4,5-dichloroimidazol-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c9-6-7(10)12(5-11-6)4-8(13)2-1-3-8/h5,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJJGDFVCMXKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=NC(=C2Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine hydrochloride](/img/structure/B1484700.png)
![methyl({1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1484701.png)
![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)
![(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1484704.png)
![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1484708.png)
![3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484710.png)
